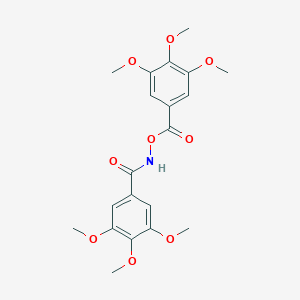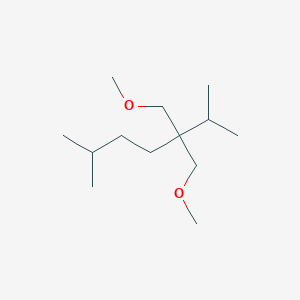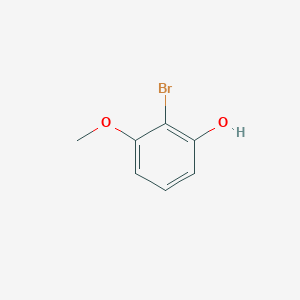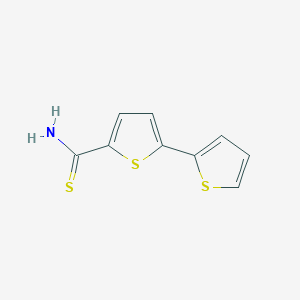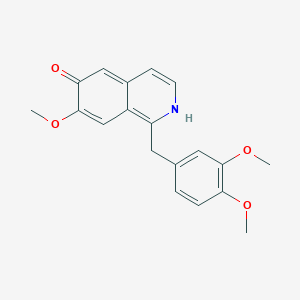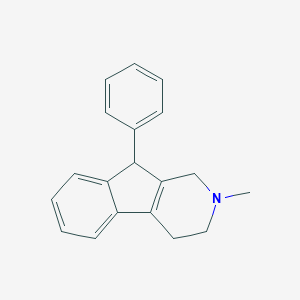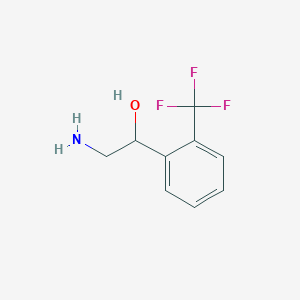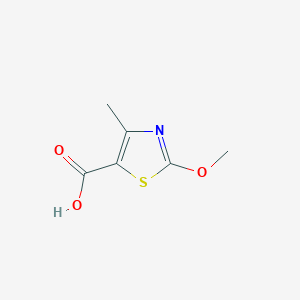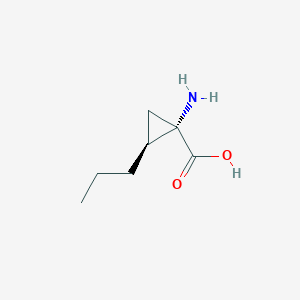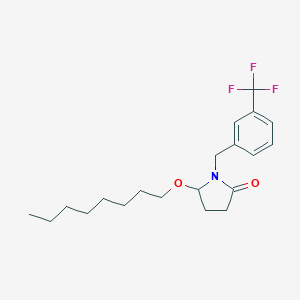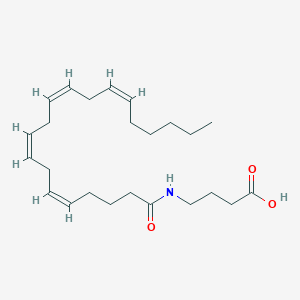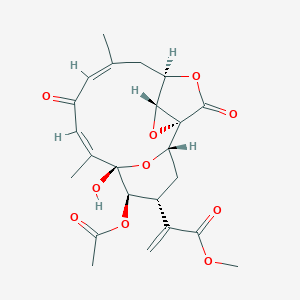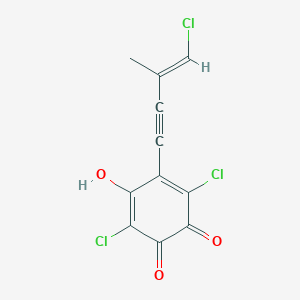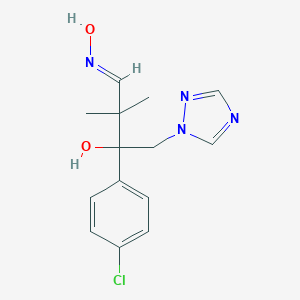
1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in inflammation, fungal and bacterial growth, and cancer cell proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime can have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antifungal and antibacterial properties by inhibiting the growth of certain fungi and bacteria. Additionally, it has been studied for its potential to induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime in lab experiments is its potential to be used as a therapeutic agent in various diseases. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime. These include further studies on its potential use as a therapeutic agent in various diseases, exploring its mechanism of action, and investigating its potential side effects. Additionally, research can be conducted to develop more efficient synthesis methods and explore its potential applications in other fields of scientific research.
In conclusion, 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and its mechanism of action.
Synthesemethoden
The synthesis of 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime involves the reaction of 4-chlorobenzaldehyde, dimethyl acetal, and hydroxylamine hydrochloride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place under reflux conditions in ethanol and produces the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antifungal, and antibacterial properties. Additionally, it has been explored for its potential use as a therapeutic agent in cancer treatment.
Eigenschaften
CAS-Nummer |
126489-86-9 |
|---|---|
Produktname |
1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime |
Molekularformel |
C14H17ClN4O2 |
Molekulargewicht |
308.76 g/mol |
IUPAC-Name |
(4E)-2-(4-chlorophenyl)-4-hydroxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C14H17ClN4O2/c1-13(2,7-18-21)14(20,8-19-10-16-9-17-19)11-3-5-12(15)6-4-11/h3-7,9-10,20-21H,8H2,1-2H3/b18-7+ |
InChI-Schlüssel |
JPKARLXXWXJTKF-CNHKJKLMSA-N |
Isomerische SMILES |
CC(C)(/C=N/O)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
SMILES |
CC(C)(C=NO)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
Kanonische SMILES |
CC(C)(C=NO)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
Synonyme |
Bay U 3625 Bay U 3625, (+-)-isomer Bay-U 3625 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



